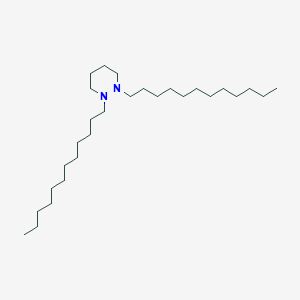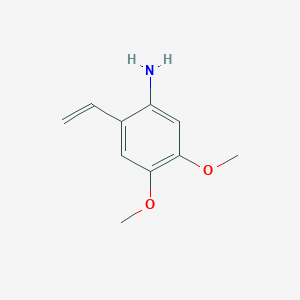
1,1'-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene groups connected by an ethane-1,2-diyldisulfonyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the dithiol to form the desired disulfonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated methoxybenzene derivatives.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its sulfonyl and methoxy groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-chlorobenzene): Contains chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. The methoxy groups can enhance the compound’s solubility and potential biological activity.
Propriétés
Numéro CAS |
114174-43-5 |
|---|---|
Formule moléculaire |
C16H18O6S2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(4-methoxyphenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C16H18O6S2/c1-21-13-3-7-15(8-4-13)23(17,18)11-12-24(19,20)16-9-5-14(22-2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
VYJLGSSTSUJPDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



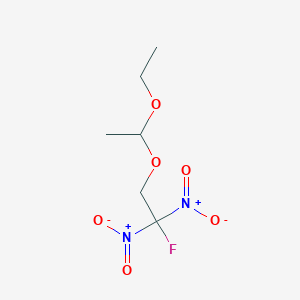
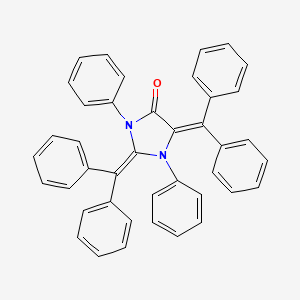

![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
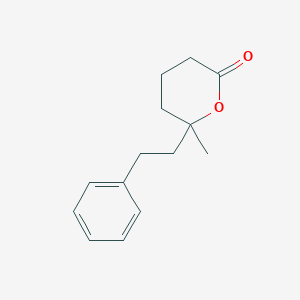
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
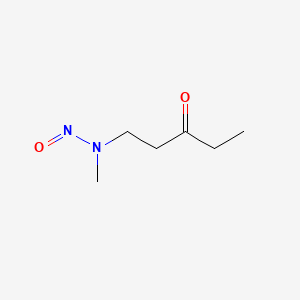
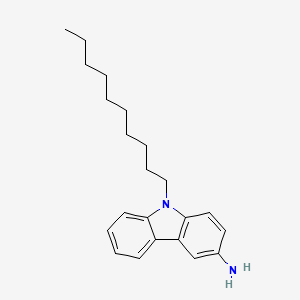
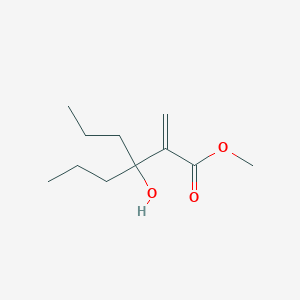
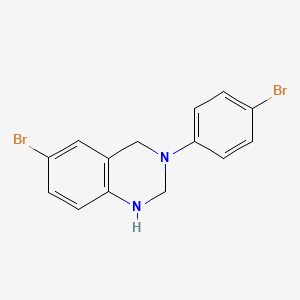
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
